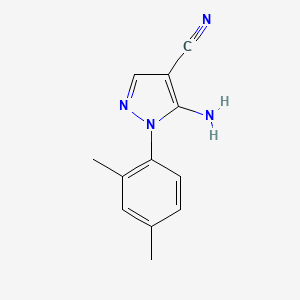

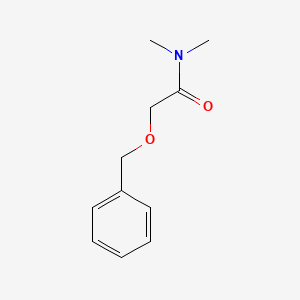

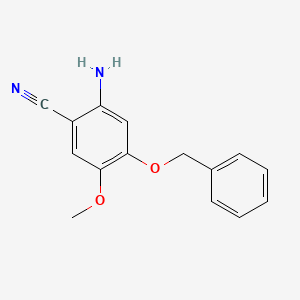

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, and the process is often planned using retrosynthetic analysis .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS). Computational methods can also be used to predict these properties .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chroman-4-one, the core structure of 6-Isopropylchroman-4-one, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry . It’s used for the isolation, designing, and synthesis of novel lead compounds .

Pharmacological Activities

Chroman-4-one analogues exhibit a wide range of pharmacological activities . These include anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Cosmetic Applications

Chroman-4-one derivatives are used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs . They are also used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .

Biological and Pharmaceutical Activities

Synthetic chroman-4-one derivatives, including 6-Isopropylchroman-4-one, exhibit a broad spectrum of significant biological and pharmaceutical activities .

Synthetic Compounds

Chroman-4-one acts as a major building block in a large class of synthetic compounds . These synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Oxygen-Containing Heterocycles

The chroman-4-one framework, which includes 6-Isopropylchroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It’s a major building block in a large class of medicinal compounds .

Wirkmechanismus

Target of Action

Chromanone derivatives, to which 6-isopropylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Chromanone derivatives have been reported to exhibit diverse biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These activities suggest that 6-Isopropylchroman-4-one may interact with its targets in a way that modulates their function, leading to changes in cellular processes and physiological responses .

Biochemical Pathways

Given the broad range of biological activities exhibited by chromanone derivatives, it is likely that 6-isopropylchroman-4-one affects multiple biochemical pathways . These could include pathways involved in cell proliferation, inflammation, oxidative stress, and other processes related to the compound’s reported pharmacological activities .

Result of Action

Given the reported biological activities of chromanone derivatives, it is likely that 6-isopropylchroman-4-one has effects at both the molecular and cellular levels . These could include modulation of enzyme activity, changes in cell signaling pathways, and effects on cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Isopropylchroman-4-one. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s biological activity can be influenced by factors such as the physiological state of the organism and the presence of other bioactive compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-propan-2-yl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVSWHFLUXLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472813 |

Source

|

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

CAS RN |

198341-11-6 |

Source

|

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)

![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)